2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide
Description
This compound is a benzimidazole-based derivative characterized by a 2-chlorobenzyl group at the N1 position of the benzimidazole core, a sulfanyl (-S-) linkage to an acetohydrazide moiety, and an (E)-configured phenylethylidene substituent on the hydrazide group . The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C24H21ClN4OS |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17(18-9-3-2-4-10-18)27-28-23(30)16-31-24-26-21-13-7-8-14-22(21)29(24)15-19-11-5-6-12-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b27-17+ |
InChI Key |
NRFQWFQPMBNWFP-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents The final step generally includes the reaction of the intermediate with phenylethylidene acetohydrazide under specific conditions to yield the target compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group.
Reduction: This reaction can affect the benzimidazole ring.
Substitution: This reaction can occur at the chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position .
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, particularly its potential to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Substituent Position Effects: The 2-chlorobenzyl vs. 4-chlorobenzyl substitution (as in ) alters steric and electronic profiles. The 4-fluorophenyl derivative () introduces a smaller, electronegative group, which could enhance metabolic stability compared to bulkier substituents .
The 3-ethoxy-4-hydroxyphenyl substituent () combines hydrophobicity (ethoxy) and hydrogen-bonding capacity (hydroxyl), suggesting dual roles in membrane penetration and target engagement .
Biological Activity Trends :
- Benzimidazole derivatives with aromatic hydrazide substituents (e.g., phenylethylidene, fluorophenyl) have demonstrated moderate to significant anti-inflammatory activity in carrageenan-induced edema models (inferred from ).
- The 2-oxoindol-3-yl derivative () represents a structural shift toward heterocyclic systems, which are often associated with kinase inhibition or apoptosis induction in cancer cells .
Research Implications and Gaps
- Synthetic Accessibility : Most analogs are synthesized via condensation of hydrazides with aldehydes/ketones, as seen in and . The target compound likely follows a similar route, enabling scalable production .
- Pharmacological Potential: While anti-inflammatory and anticancer activities are suggested for related compounds (), specific mechanistic studies on the target compound are lacking. Priority should be given to in vitro assays (e.g., COX inhibition, cytotoxicity screening).
- Structure-Activity Relationship (SAR) : Systematic studies are needed to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. For instance, electron-withdrawing groups (Cl, F) may enhance stability, while electron-donating groups (NMe₂) improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
